molecular formula C35H44N2O9 B1667439 Bishomoreserpine CAS No. 5700-94-7

Bishomoreserpine

Cat. No. B1667439
CAS RN: 5700-94-7
M. Wt: 636.7 g/mol
InChI Key: OAHKGCZRPCQUJS-NRDBUMKBSA-N
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Description

Bishomoreserpine is a reserpine analogue with pronounced inhibiting effect.

Scientific Research Applications

  • Neuroprotective Effects : A study by Bortolatto et al. (2012) explored the cognitive benefits of bis selenide, a compound related to Bishomoreserpine. It was found to reverse memory deficits induced by reserpine in rats, suggesting potential neuroprotective applications (Bortolatto, Souza, Wilhelm, & Nogueira, 2012).

  • Vasodilatory Properties : Research by Gómez Pliego et al. (2006) investigated the vascular effects of bis-dihydropyridines structurally related to nifedipine, an analogue of Bishomoreserpine. These compounds demonstrated significant vasodilatory activity, indicating potential use in hypertension and related conditions (Gómez Pliego, Juan, Miranda, Villalobos-Molina, Delgado, Osnaya, & Ferrara, 2006).

  • Bisphosphonate Mechanisms : Drake et al. (2008) provided insights into bisphosphonates, a class of compounds related to Bishomoreserpine. They are primary agents against bone loss due to various conditions and work by interfering with specific biochemical processes in osteoclasts (Drake, Clarke, & Khosla, 2008).

  • Applications in Anesthesia : A study by Johansen (2006) discussed the use of Bispectral Index (BIS) in monitoring hypnosis during anesthesia, a technology that could be relevant in the context of Bishomoreserpine's effects on the central nervous system (Johansen, 2006).

  • Metabolic Impacts of Antihypertensive Drugs : Hiltunen et al. (2017) investigated the metabolic biomarkers in response to various antihypertensive drugs, including compounds similar to Bishomoreserpine. The study provides insights into how these drugs, including bisoprolol, affect plasma metabolomic profiles in patients with essential hypertension (Hiltunen, Rimpelä, Mohney, Stirdivant, & Kontula, 2017).

  • Bisphosphonates in Clinical Practice : Barbosa, Almeida Paz, & Braga (2021) reviewed the use of bisphosphonates, highlighting their clinical applications and research directions. This review is relevant due to the structural similarity of Bishomoreserpine to bisphosphonates (Barbosa, Almeida Paz, & Braga, 2021).

properties

CAS RN

5700-94-7

Product Name

Bishomoreserpine

Molecular Formula

C35H44N2O9

Molecular Weight

636.7 g/mol

IUPAC Name

methyl (1R,15S,17R,18R,19S,20S)-17-(3,5-diethoxy-4-methoxybenzoyl)oxy-6,18-dimethoxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate

InChI

InChI=1S/C35H44N2O9/c1-7-44-27-13-19(14-28(45-8-2)32(27)41-4)34(38)46-29-15-20-18-37-12-11-23-22-10-9-21(40-3)16-25(22)36-31(23)26(37)17-24(20)30(33(29)42-5)35(39)43-6/h9-10,13-14,16,20,24,26,29-30,33,36H,7-8,11-12,15,17-18H2,1-6H3/t20-,24+,26-,29-,30+,33+/m1/s1

InChI Key

OAHKGCZRPCQUJS-NRDBUMKBSA-N

Isomeric SMILES

CCOC1=CC(=CC(=C1OC)OCC)C(=O)O[C@@H]2C[C@@H]3CN4CCC5=C([C@H]4C[C@@H]3[C@@H]([C@H]2OC)C(=O)OC)NC6=C5C=CC(=C6)OC

SMILES

CCOC1=CC(=CC(=C1OC)OCC)C(=O)OC2CC3CN4CCC5=C(C4CC3C(C2OC)C(=O)OC)NC6=C5C=CC(=C6)OC

Canonical SMILES

CCOC1=CC(=CC(=C1OC)OCC)C(=O)OC2CC3CN4CCC5=C(C4CC3C(C2OC)C(=O)OC)NC6=C5C=CC(=C6)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Bishomoreserpine;  Reserpic acid; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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